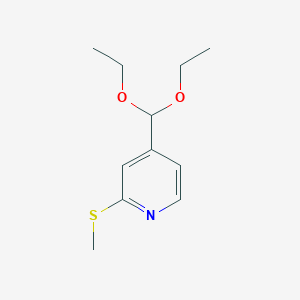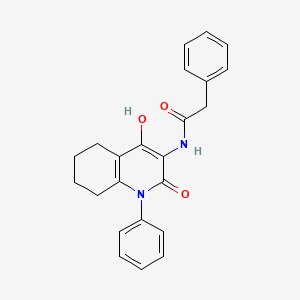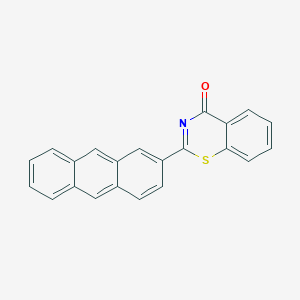
4-(Diethoxymethyl)-2-(methylsulfanyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethoxymethyl)-2-(methylsulfanyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with diethoxymethyl and methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxymethyl)-2-(methylsulfanyl)pyridine typically involves the functionalization of a pyridine ring. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . This reaction proceeds through a Knoevenagel condensation product as a key intermediate, followed by further condensation and oxidation to yield the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethoxymethyl)-2-(methylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The diethoxymethyl group can be reduced to a hydroxymethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Diethoxymethyl)-2-(methylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Wirkmechanismus
The mechanism of action of 4-(Diethoxymethyl)-2-(methylsulfanyl)pyridine involves its interaction with molecular targets through its functional groups. The diethoxymethyl group can participate in hydrogen bonding and other interactions, while the methylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium Salts: Structurally similar but with different functional groups, often used in pharmaceuticals and materials science.
Dihydropyridines: Similar core structure but different substituents, commonly used in the synthesis of bioactive compounds.
Thionucleosides: Analogues with sulfur-containing groups, used in antiviral and anticancer research.
Uniqueness
4-(Diethoxymethyl)-2-(methylsulfanyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in diverse research fields make it a valuable compound for scientific investigation.
Eigenschaften
CAS-Nummer |
650628-71-0 |
|---|---|
Molekularformel |
C11H17NO2S |
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
4-(diethoxymethyl)-2-methylsulfanylpyridine |
InChI |
InChI=1S/C11H17NO2S/c1-4-13-11(14-5-2)9-6-7-12-10(8-9)15-3/h6-8,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
SIGKUVPJBAZEJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC(=NC=C1)SC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)

![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)

![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)


![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)
![Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12612606.png)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B12612607.png)
![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)


